molecular formula C19H16FNO3 B496540 4-[({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

4-[({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

Cat. No.: B496540
M. Wt: 325.3g/mol
InChI Key: RLLMUXOYAKOYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is an organic compound with a complex structure that includes a fluorophenyl group, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Fluorophenyl-Furan Intermediate: The initial step involves the reaction of 2-fluorobenzaldehyde with furfurylamine to form the intermediate 5-(2-fluorophenyl)-2-furylmethanamine.

    Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid
  • 4-[({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid
  • 4-[({[5-(2-Methylphenyl)-2-furyl]methyl}amino)methyl]benzoic acid

Uniqueness

4-[({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16FNO3

Molecular Weight

325.3g/mol

IUPAC Name

4-[[[5-(2-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C19H16FNO3/c20-17-4-2-1-3-16(17)18-10-9-15(24-18)12-21-11-13-5-7-14(8-6-13)19(22)23/h1-10,21H,11-12H2,(H,22,23)

InChI Key

RLLMUXOYAKOYDJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C[NH2+]CC3=CC=C(C=C3)C(=O)[O-])F

Origin of Product

United States

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